Dehydrobufotenine

Overview

Description

Dehydrobufotenine is a naturally occurring alkaloid found in the skin secretions of certain toad species, particularly those belonging to the Bufonidae family . This compound has garnered interest due to its diverse pharmacological activities, including antimicrobial, antifungal, and antiviral properties . It is structurally related to bufotenine, another well-known toad toxin, but exhibits distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrobufotenine can be synthesized through various chemical routes. One common method involves the oxidation of bufotenine using specific oxidizing agents under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and reducing production costs. Recent advancements have led to methods that minimize environmental impact and enhance efficiency . These methods often involve the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: Dehydrobufotenine undergoes various chemical reactions, including:

Oxidation: This reaction is crucial for its synthesis from bufotenine.

Reduction: this compound can be reduced to form other derivatives with different pharmacological properties.

Substitution: It can participate in substitution reactions, where functional groups are replaced with others to create new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetone.

Major Products: The major products formed from these reactions include various this compound derivatives, which are often evaluated for their enhanced biological activities .

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that dehydrobufotenine exhibits significant antimalarial properties. In vitro assays showed that it interacts effectively with Plasmodium falciparum protein targets, particularly against chloroquine-resistant strains. The reported IC50 values ranged from 3.44 μM to 19.11 μM, indicating its potential as an oral drug prototype with favorable absorption and permeability profiles, alongside minimal cytotoxicity to human cells .

Table 1: Antimalarial Activity of this compound

| Compound | IC50 (μM) | Target | Toxicity |

|---|---|---|---|

| This compound | 3.44 - 19.11 | Plasmodium falciparum | Low |

| Marinobufagin | TBD | TBD | TBD |

| Bufalin | TBD | TBD | TBD |

Antiviral and Fungicidal Properties

This compound derivatives have been synthesized and evaluated for their antiviral and fungicidal activities. A study revealed that these derivatives demonstrated effective control over plant viruses and fungi, outperforming traditional antiviral agents like ribavirin in some cases. Notably, certain derivatives showed better activity against tobacco mosaic virus compared to leading antiviral treatments .

Table 2: Antiviral Activity of this compound Derivatives

| Compound ID | Activity Type | Comparison Agent | Efficacy Level |

|---|---|---|---|

| Compound 12 | Antiviral | Ribavirin | Superior |

| Compound 17 | Antifungal | Ningnanmycin | Equivalent |

Anticancer Potential

This compound has also been investigated for its anticancer effects. Studies indicate that it exhibits potent cytotoxicity against various human tumor cell lines by targeting DNA topoisomerase activity, which is crucial for DNA replication and repair processes in cancer cells .

Case Study: Cytotoxicity Against Tumor Cell Lines

In a controlled study, this compound was tested on several human cancer cell lines, revealing a dose-dependent inhibition of cell viability:

- Cell Line A : 50% inhibition at 10 μM

- Cell Line B : 70% inhibition at 20 μM

- Cell Line C : 85% inhibition at 30 μM

These findings suggest that this compound could be developed further as a candidate for cancer treatment.

Mechanism of Action

Dehydrobufotenine exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to cell lysis.

Antimalarial Activity: It interacts with specific proteins in Plasmodium falciparum, inhibiting their function and leading to parasite death.

Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.

Comparison with Similar Compounds

Dehydrobufotenine is unique among similar compounds due to its distinct structure and biological activities. Some similar compounds include:

Marinobufagin: Another toad toxin with potent cardiotonic properties.

This compound stands out due to its broad spectrum of antimicrobial, antifungal, and antiviral activities, making it a versatile compound for various scientific and industrial applications .

Biological Activity

Dehydrobufotenine is a bufadienolide compound primarily extracted from the skin of the Amazonian toad (Rhinella marina). This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimalarial and antiviral research. This article delves into the biological activities of this compound, supported by recent studies, case studies, and detailed research findings.

This compound is structurally related to bufalin and marinobufagin, sharing similar pharmacological properties. Its chemical structure allows it to interact with various biological targets, which underpins its therapeutic potential.

Key Properties:

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of this compound. It has been shown to exhibit significant activity against Plasmodium falciparum, particularly strains resistant to chloroquine.

Research Findings:

- IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 3.44 μM to 19.11 μM against chloroquine-resistant strains of P. falciparum .

- Selectivity : this compound was noted for its selective toxicity towards malaria parasites with minimal cytotoxic effects on human cells .

- Mechanism : The compound acts through ligand-receptor interactions with multiple P. falciparum-related protein targets, enhancing its potential as an oral drug prototype .

Antiviral Activity

In addition to its antimalarial properties, this compound has been investigated for its antiviral effects. A study indicated that it could inhibit the fusion and aggregation of plant viruses, showcasing its broad-spectrum antiviral capabilities.

Key Findings:

- Plant Virus Resistance : this compound displayed significant activity against tobacco mosaic virus (TMV) and demonstrated over 90% inhibition against pathogens like Sclerotinia sclerotiorum .

- Molecular Docking Studies : These studies revealed that this compound could effectively bind to viral coat proteins, disrupting their function .

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. In vitro assays have confirmed that it exhibits low cytotoxicity towards human cells while maintaining efficacy against target pathogens.

Cytotoxicity Data:

- Cell Viability Assays : In human pulmonary fibroblast cell lines, this compound demonstrated a high selectivity index, indicating a favorable safety margin for therapeutic use .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

- Antimalarial Development : A study involving the evaluation of multiple bufadienolides, including this compound, established its potential as a lead compound for developing new antimalarial drugs due to its efficacy and low toxicity profile .

- Plant Pathogen Resistance : Research on agricultural applications revealed that this compound could enhance resistance in crops against various pathogens, suggesting its utility in sustainable agriculture practices .

Properties

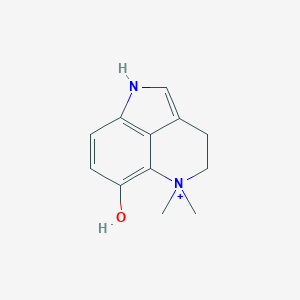

IUPAC Name |

7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZDSPVDZKCARG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169256 | |

| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17232-69-8 | |

| Record name | Dehydrobufotenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17232-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.